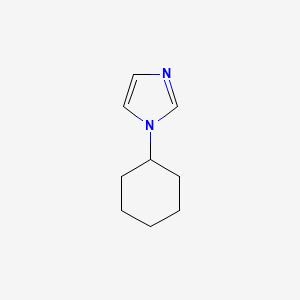
4-甲基-2,2'-联吡啶
概述
描述
4-Methyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2-position, with a methyl group attached to the 4-position of one of the pyridine rings. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
科学研究应用
4-Methyl-2,2’-bipyridine has a wide range of applications in scientific research, including:
Biology: Metal complexes of 4-Methyl-2,2’-bipyridine are investigated for their potential as therapeutic agents and diagnostic tools.
Medicine: The compound is explored for its role in drug development, particularly in the design of metal-based drugs.
作用机制
Target of Action
4-Methyl-2,2’-bipyridine is a member of the class of bipyridines . It primarily targets metal ions, acting as a chelating ligand . The compound forms a 5-membered chelate ring with metal ions , which plays a crucial role in its mechanism of action.
Mode of Action
The mode of action of 4-Methyl-2,2’-bipyridine involves its interaction with metal ions. The compound binds to these ions, forming a chelate ring . This binding process results in the formation of a stable complex between 4-Methyl-2,2’-bipyridine and the metal ion .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-2,2’-bipyridine are primarily related to its role as a ligand. The formation of the chelate ring can influence various biochemical processes, particularly those involving metal ions . The downstream effects of these interactions can vary depending on the specific metal ion involved and the biological context.
Pharmacokinetics
The compound’s ability to form stable complexes with metal ions may influence its bioavailability .
Result of Action
The molecular and cellular effects of 4-Methyl-2,2’-bipyridine’s action are largely dependent on the specific metal ion it interacts with. By forming a stable complex, 4-Methyl-2,2’-bipyridine can influence the behavior of the metal ion, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of 4-Methyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions can impact the compound’s ability to form chelate rings . Additionally, factors such as pH and temperature may also affect the stability of the formed complexes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2,2’-bipyridine can be synthesized through several methods, including:
Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted pyridines.
Stille Coupling: This method uses organotin compounds as coupling partners and is carried out in the presence of a palladium catalyst.
Suzuki Coupling: This method employs boronic acids or esters as coupling partners and is catalyzed by palladium.
Industrial Production Methods: Industrial production of 4-Methyl-2,2’-bipyridine typically involves large-scale coupling reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
4-Methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert 4-Methyl-2,2’-bipyridine to its corresponding dihydro derivatives.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of 4-Methyl-2,2’-bipyridine.
Reduction: Dihydro derivatives of 4-Methyl-2,2’-bipyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 2,3’-Bipyridine
- 3,4’-Bipyridine
属性
IUPAC Name |
4-methyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSRAWAUPZWNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452061 | |
| Record name | 4-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56100-19-7 | |
| Record name | 4-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-2,2'-bipyridine?
A1: The molecular formula of 4-Methyl-2,2'-bipyridine is C11H10N2. Its molecular weight is 170.21 g/mol.
Q2: Is there any spectroscopic data available for 4-Methyl-2,2'-bipyridine?
A2: While the provided research focuses on the metal complexes incorporating 4-Methyl-2,2'-bipyridine, spectroscopic data for the free ligand can be found in various databases. 1H NMR and 13C NMR data are commonly reported for structural confirmation.
Q3: How does 4-Methyl-2,2'-bipyridine interact with metal ions?
A4: 4-Methyl-2,2'-bipyridine acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable five-membered chelate ring. [, , , ]
Q4: What is the significance of the methyl group in 4-Methyl-2,2'-bipyridine?
A5: The methyl group in the 4-position of the bipyridine ring primarily influences the electronic properties of the ligand and its metal complexes. It can impact the complex's absorption and emission spectra, redox potentials, and overall stability. [, , ]
Q5: What types of metal complexes utilize 4-Methyl-2,2'-bipyridine as a ligand?
A6: 4-Methyl-2,2'-bipyridine is widely used in the synthesis of various metal complexes, particularly those with ruthenium(II), osmium(II), iron(II), cobalt(II), and copper(II). [, , , , , , , , , , , , , , , , , , , , , , , ]
Q6: What are the potential applications of 4-Methyl-2,2'-bipyridine metal complexes?
A6: Metal complexes incorporating 4-Methyl-2,2'-bipyridine have shown promise in diverse applications including:
- Dye-sensitized solar cells (DSSCs): Ruthenium(II) polypyridyl complexes, often containing 4-Methyl-2,2'-bipyridine or its derivatives, are used as photosensitizers in DSSCs due to their favorable photophysical and electrochemical properties. [, , , ]
- Photocatalysis: Certain ruthenium(II) complexes have been investigated for their ability to catalyze photochemical reactions, such as water oxidation and CO2 reduction. [, ]
- Sensors: The luminescent properties of some ruthenium(II) and iridium(III) complexes can be modulated upon binding to specific analytes, making them useful as sensors for ions like Cu2+ and CN-. [, ]
- Bioimaging: Luminescent iridium(III) complexes with 4-Methyl-2,2'-bipyridine derivatives have been explored for bioimaging applications due to their long emission lifetimes and large Stokes shifts. [, , ]
- DNA binding and cleavage: Rhodium(III) intercalators conjugated with 4-Methyl-2,2'-bipyridine derivatives have been investigated for their ability to bind and cleave DNA. [, ]
- Catalytic polymers: Polymers incorporating 4-Methyl-2,2'-bipyridine metal complexes have been investigated for their catalytic and electrocatalytic properties. [, , ]
Q7: Has computational chemistry been applied to study 4-Methyl-2,2'-bipyridine and its complexes?
A8: Yes, computational studies using density functional theory (DFT) have been employed to model the electronic structure, spectroscopic properties, and binding modes of 4-Methyl-2,2'-bipyridine metal complexes. [, ]
Q8: How do structural modifications of 4-Methyl-2,2'-bipyridine influence the properties of its metal complexes?
A9: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring, altering the alkyl chain length at the 4'-position, or modifying the substituent on the nitrogen atom can significantly affect the complex's electrochemical and photophysical properties. [, , , , ]
Q9: How is the stability of 4-Methyl-2,2'-bipyridine metal complexes affected by different conditions?
A10: The stability of these complexes can be influenced by factors such as pH, solvent, temperature, and light exposure. Research has focused on understanding these effects and developing strategies to enhance stability. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)



